molecular formula C19H27N3O3 B2729164 N'-(2,6-dimethylphenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide CAS No. 2380179-91-7

N'-(2,6-dimethylphenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide

Cat. No.: B2729164
CAS No.: 2380179-91-7
M. Wt: 345.443
InChI Key: ANIUVRHIZWQZPF-UHFFFAOYSA-N
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Description

N'-(2,6-Dimethylphenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide is a diamide compound featuring a 2,6-dimethylphenyl group and a morpholine-substituted cyclobutylmethyl moiety. The 2,6-dimethylphenyl group is a structural hallmark of systemic fungicides and herbicides, suggesting possible applications in pest control . The morpholine ring, a heterocyclic ether-amine, may enhance solubility and target interaction compared to nonpolar substituents in analogous compounds.

Properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-14-5-3-6-15(2)16(14)21-18(24)17(23)20-13-19(7-4-8-19)22-9-11-25-12-10-22/h3,5-6H,4,7-13H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIUVRHIZWQZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2(CCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,6-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide typically involves the following steps:

    Formation of the Cyclobutyl Intermediate: The cyclobutyl group can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine moiety.

    Coupling with Dimethylphenyl Group: The final step involves coupling the dimethylphenyl group with the cyclobutyl-morpholine intermediate using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N’-(2,6-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(2,6-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 2,6-dimethylphenyl motif is prevalent in agrochemicals, particularly fungicides and herbicides. Below is a comparative analysis of the target compound with structurally related derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Use/Activity Key Features
Target Compound Ethanediamide backbone; 2,6-dimethylphenyl; morpholinyl-cyclobutylmethyl Inferred: Potential fungicide/herbicide Diamide structure may enhance stability; morpholine improves solubility
Metalaxyl-M (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-D-alanine) Methoxyacetyl group; methyl ester Systemic fungicide High mobility in plants; targets oomycetes
Benalaxyl (methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine) Phenylacetyl group; methyl ester Fungicide (Phytophthora spp.) Lipophilic phenyl group enhances membrane penetration
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloroacetamide; methoxymethyl group Herbicide (pre-emergent) Chlorine increases persistence; targets weed seedlings
Thenylchlor (2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide) Thienylmethyl group; chloroacetamide Herbicide Thiophene moiety may improve soil adsorption

Key Structural and Functional Differences

Backbone Variation: The target compound’s ethanediamide backbone (two amide groups) contrasts with the monoamide or acetamide structures of Metalaxyl-M, Benalaxyl, and Alachlor.

Morpholine vs. Alkyl/Aryl Substituents :

  • The morpholine-cyclobutylmethyl group introduces rigidity and hydrogen-bonding capacity, which may improve target binding (e.g., enzyme active sites) compared to flexible alkyl chains (e.g., methoxyacetyl in Metalaxyl-M) or aromatic groups (e.g., phenylacetyl in Benalaxyl) .

Chlorine Absence :

  • Unlike Alachlor and Thenylchlor, the target compound lacks a chlorine atom, which is associated with environmental persistence and toxicity in chloroacetamide herbicides. This omission may reduce ecological impact .

Stereochemical Considerations :

  • While Metalaxyl-M is enantiomerically pure (D-alanine derivative), the target compound’s stereochemistry is unspecified. Enantiopure agrochemicals often exhibit higher efficacy, suggesting a need for chiral resolution in future studies .

Research Findings and Inferences

  • Systemic Activity : The 2,6-dimethylphenyl group is linked to systemic translocation in plants, as seen in Metalaxyl-M and Benalaxyl. The target compound’s diamide structure may further enhance vascular mobility due to balanced lipophilicity from the morpholine group .
  • Mode of Action: Morpholine derivatives often inhibit sterol biosynthesis in fungi (e.g., C14-demethylase). However, the diamide structure suggests a possible novel mechanism, distinct from phenylamide fungicides .
  • Synthetic Feasibility : Synthesis routes may involve coupling 2,6-dimethylphenylamine with morpholinyl-cyclobutylmethyl ethanediamide precursors, analogous to methods for phthalimide derivatives (e.g., ), though optimized for diamide formation .

Biological Activity

N'-(2,6-dimethylphenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity, synthesizing findings from various studies, including in vitro and in vivo experiments.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Dimethylphenyl group : Enhances lipophilicity and may influence receptor interactions.
  • Morpholin-4-yl group : Known for its role in enhancing biological activity through modulation of enzyme interactions.
  • Cyclobutyl moiety : Provides structural rigidity which may affect binding affinity to biological targets.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing morpholine and substituted phenyl groups have been shown to inhibit cell proliferation in various cancer cell lines.

  • Mechanism of Action : Many of these compounds are believed to intercalate with DNA or inhibit DNA-dependent enzymes, leading to apoptosis in cancer cells. The presence of amidine or similar functional groups enhances this interaction, promoting selective toxicity towards tumor cells while sparing normal cells .

Antimicrobial Activity

In addition to antitumor effects, the compound's structural analogs have demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The following points summarize key findings:

  • Testing Methodology : Antibacterial efficacy was evaluated using broth microdilution methods as per CLSI guidelines.
  • Results : Compounds similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli .

Table 1: Summary of Biological Activities

Activity TypeModel Organism/Cell LineIC50 (μM)Reference
AntitumorA549 (lung cancer)2.12
AntitumorHCC827 (lung cancer)5.13
AntimicrobialStaphylococcus aureus4.0
AntimicrobialEscherichia coli8.5

Case Study: In Vivo Efficacy

A notable study investigated the in vivo effects of structurally related morpholine derivatives on tumor growth in animal models. The results indicated a significant reduction in tumor size compared to controls, suggesting that the compound may be effective for further development as an anticancer agent.

Q & A

Q. Key intermediates to characterize :

  • Cyclobutyl-morpholine precursor : Validate via 1H^1H-NMR (δ 3.5–3.7 ppm for morpholine protons) and HRMS.
  • Amide intermediate : Confirm using IR spectroscopy (C=O stretch at ~1650 cm1^{-1}) and X-ray crystallography (for stereochemical confirmation) .

Basic: Which analytical techniques are most effective for structural elucidation of this compound?

Answer:

  • X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles and confirm stereochemistry. ORTEP-3 can visualize thermal ellipsoids and hydrogen bonding .
  • Spectroscopy :
    • 1H^1H-/13C^{13}C-NMR to identify substituents (e.g., 2,6-dimethylphenyl aromatic protons at δ 6.8–7.2 ppm).
    • IR for functional groups (amide I/II bands at 1650/1550 cm1^{-1}).
  • Mass spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]+^+.

Advanced: How can discrepancies between computational molecular geometry predictions and experimental crystallographic data be resolved?

Answer:

  • Compare DFT-optimized structures (e.g., B3LYP/6-31G**) with X-ray data. Adjust torsional angles in simulations to match observed dihedral angles.
  • Analyze crystal packing effects : Intermolecular forces (e.g., π-π stacking, hydrogen bonds) may distort geometry vs. gas-phase calculations .
  • Use hybrid methods : Incorporate solvent effects (PCM model) or molecular dynamics (MD) to simulate crystal environments.

Advanced: What strategies improve the yield of the cyclobutyl-morpholine moiety during synthesis?

Answer:

  • Optimize reaction conditions :
    • Catalyst screening: Pd(PPh3_3)4_4 for cross-coupling (see ).
    • Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
    • Temperature: 80–100°C for cyclization steps.
  • Protection/deprotection : Use Boc groups to prevent side reactions during morpholine ring formation.
  • One-pot vs. stepwise : Evaluate trade-offs between yield and purity via HPLC monitoring .

Basic: What stability considerations are critical for storing this compound?

Answer:

  • Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for amides).
  • Light sensitivity : Store in amber vials at -20°C under inert gas (N2_2/Ar).
  • Hydrolytic degradation : Monitor via HPLC (C18 column, acetonitrile/water gradient) for hydrolysis products under varying pH .

Advanced: How can molecular docking and MD simulations elucidate this compound’s interaction with biological targets?

Answer:

  • Docking : Use AutoDock Vina to predict binding poses to enzymes (e.g., COX-2). Validate with experimental IC50_{50} data.
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns. Analyze hydrogen bonds (e.g., morpholine O with Arg120) and RMSD fluctuations.
  • Free energy calculations : Apply MM-PBSA to estimate binding affinities .

Advanced: How should researchers address conflicting bioassay results in mechanistic studies?

Answer:

  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm EC50_{50}/IC50_{50}.
  • Orthogonal assays : Combine enzymatic inhibition (e.g., fluorescence-based) with cellular viability (MTT assay).
  • Genetic knockdown : Use siRNA to silence putative targets and assess rescue effects .

Basic: What purification methods are optimal for isolating this compound from complex mixtures?

Answer:

  • Column chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).
  • Recrystallization : Ethanol/water (7:3 v/v) yields high-purity crystals.
  • HPLC : Semi-preparative C18 column (MeCN:H2 _2O + 0.1% TFA) for chiral separation if stereoisomers form .

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